molecular formula C22H16ClNOS B11597979 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one

Cat. No.: B11597979
M. Wt: 377.9 g/mol
InChI Key: XBZUIVRGOHYPPB-UHFFFAOYSA-N
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Description

6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a thioether linkage to a methylphenyl group. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinoline intermediate, followed by the introduction of the chloro and phenyl groups through electrophilic aromatic substitution reactions. The thioether linkage is then formed by reacting the intermediate with a thiol derivative under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline core or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or phenyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified quinoline derivatives.

    Substitution: Various functionalized quinoline compounds.

Scientific Research Applications

6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Thioether-containing compounds: Molecules with thioether linkages similar to 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one.

Uniqueness

This compound is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClNOS

Molecular Weight

377.9 g/mol

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfanyl-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C22H16ClNOS/c1-14-7-10-17(11-8-14)26-21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)25/h2-13H,1H3,(H,24,25)

InChI Key

XBZUIVRGOHYPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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